2-[(2-Methylbutyl)amino]propane-1,3-diol
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Overview
Description
2-[(2-Methylbutyl)amino]propane-1,3-diol is an organic compound with the molecular formula C9H21NO2. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is substituted with a 2-methylbutylamino group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbutyl)amino]propane-1,3-diol typically involves the reaction of 2-methylbutylamine with propane-1,3-diol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbutyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines .
Scientific Research Applications
2-[(2-Methylbutyl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbutyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A similar compound with an amino group instead of the 2-methylbutylamino group.
2-(2-Hydroxyethylamino)ethanol: Another related compound with a different substitution pattern on the propane-1,3-diol backbone.
Uniqueness
2-[(2-Methylbutyl)amino]propane-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H19NO2 |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(2-methylbutylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H19NO2/c1-3-7(2)4-9-8(5-10)6-11/h7-11H,3-6H2,1-2H3 |
InChI Key |
LEGFQSRLFNKTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(CO)CO |
Origin of Product |
United States |
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